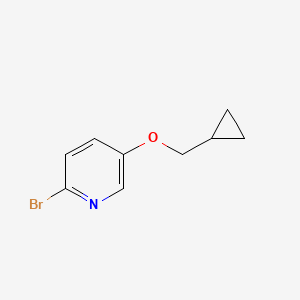

2-Bromo-5-(cyclopropylmethoxy)pyridine

Beschreibung

2-Bromo-5-(cyclopropylmethoxy)pyridine (CAS: 1177269-06-5) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . This compound features a cyclopropylmethoxy substituent at the 5-position and a bromine atom at the 2-position of the pyridine ring. It is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocyclic frameworks via cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

The compound is commercially available from suppliers such as Synchem (purity: 95%) and GLPBIO (research-grade solutions at 10 mM concentration), with applications restricted to laboratory use . Its synthesis typically involves regioselective bromination or functionalization of pre-substituted pyridine precursors under controlled conditions .

Eigenschaften

IUPAC Name |

2-bromo-5-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWHKQKLDSZRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728006 | |

| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177269-06-5 | |

| Record name | 2-Bromo-5-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-Bromo-5-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol. This compound features a bromine atom at the second position and a cyclopropylmethoxy group at the fifth position of the pyridine ring, which contributes to its unique biological activity. Recent studies have highlighted its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism.

Biological Activity Overview

The biological activity of this compound has been primarily characterized through its interactions with various biological targets. Key findings include:

- Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, suggesting that it may influence the metabolism of drugs processed by this enzyme. This inhibition could have implications for drug interactions and efficacy in therapeutic settings.

- Potential Applications : Due to its structural characteristics, this compound is considered a candidate for further pharmacological studies, particularly in medicinal chemistry where it may serve as a lead compound for developing new drugs targeting similar pathways.

Although detailed mechanisms of action remain largely unexplored, preliminary data suggest that this compound interacts significantly with cytochrome P450 enzymes. This interaction may alter the enzymatic activity and subsequently affect the pharmacokinetics of co-administered drugs. Further research is necessary to elucidate the exact biochemical pathways involved.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Bromo-5-cyclopropoxypyridine | 1209459-24-4 | 0.90 |

| 2-Bromo-5-(3-methoxypropoxy)pyridine | 1697462-74-0 | 0.90 |

| 2-Bromo-5-(cyclohexylmethyl)pyridine | 1144110-14-4 | 0.92 |

| 2-Bromo-5-(2-methoxyethoxy)pyridine | 1144110-15-5 | 0.92 |

The unique combination of the bromine atom and cyclopropylmethoxy group enhances its biological activity compared to these analogs, indicating potential for further investigation in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Bromopyridines

The reactivity, physicochemical properties, and applications of 2-bromo-5-(cyclopropylmethoxy)pyridine can be contextualized by comparing it to analogous bromopyridine derivatives. Below is a detailed comparison:

Structural and Functional Group Variations

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The cyclopropylmethoxy group in this compound is moderately electron-donating due to the oxygen lone pairs, which can activate the pyridine ring toward electrophilic substitution at specific positions. In contrast, the trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine is strongly electron-withdrawing, deactivating the ring and directing reactivity toward nucleophilic pathways .

- Methyl substituents (e.g., in 2-bromo-3-methylpyridine) provide steric hindrance but minimal electronic effects, making them suitable for directing metal-catalyzed couplings .

Steric Considerations :

Research and Industrial Relevance

The unique combination of a bromine atom and cyclopropoxy group in this compound makes it a versatile scaffold for drug discovery, particularly in kinase inhibitor development . Its analogs, such as 2-bromo-5-(trifluoromethyl)pyridine, are preferred in agrochemistry due to their metabolic stability . Future research directions include exploring its utility in photoaffinity labeling or PROTAC synthesis, leveraging its bromine atom for further functionalization.

Vorbereitungsmethoden

Palladium-Catalyzed Cross-Coupling Method

A commonly employed strategy involves the palladium-catalyzed coupling of 2-bromopyridine derivatives with cyclopropylmethanol derivatives or their equivalents to form the 5-(cyclopropylmethoxy) substitution.

- Starting material: 2-bromopyridine or 2-bromo-5-hydroxypyridine.

- Reagents: Cyclopropylmethanol or cyclopropylmethyl halides.

- Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride.

- Base: Sodium carbonate or other mild bases.

- Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.

- Temperature: Moderate heating, typically 30–100 °C.

- Reaction time: Several hours (e.g., 6 hours).

This method is adapted from the synthesis of related pyridine derivatives where alkoxy groups are introduced via palladium-catalyzed coupling of boronic acid derivatives with bromopyridines, as described in patent CN110746345B.

Nucleophilic Substitution on 2-Bromo-5-hydroxypyridine

Another approach is the nucleophilic substitution of the 5-hydroxyl group in 2-bromo-5-hydroxypyridine with cyclopropylmethyl halides under basic conditions:

- Starting material: 2-bromo-5-hydroxypyridine.

- Reagents: Cyclopropylmethyl bromide or chloride.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like DMF or DMSO.

- Temperature: Room temperature to reflux.

- Reaction time: Several hours until completion.

This method leverages the nucleophilicity of the hydroxyl group at the 5-position and the electrophilicity of cyclopropylmethyl halides to form the ether bond.

Detailed Reaction Scheme Example

| Step | Reactants / Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-5-hydroxypyridine + cyclopropylmethyl bromide, K2CO3, DMF, 80 °C, 12 h | Nucleophilic substitution to form this compound | 70-85 | Purification by column chromatography or recrystallization |

| 2 | 5-bromo-2-(cyclopropylmethoxy)pyridine + Pd(dppf)Cl2, Na2CO3, THF/DMF, 75 °C, 6 h | Palladium-catalyzed coupling (alternative route) | 75-80 | Requires inert atmosphere, nitrogen or argon |

Research Findings and Optimization Parameters

- Catalyst loading: Typically 1–10 mol% palladium catalyst is sufficient for high conversion.

- Base selection: Sodium carbonate is preferred for mildness and compatibility.

- Solvent choice: Mixtures of THF and DMF provide good solubility and reaction rates.

- Temperature control: Reaction temperatures between 60–80 °C optimize yield while minimizing side reactions.

- Reaction monitoring: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and evaporation under reduced pressure followed by recrystallization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-bromo-5-hydroxypyridine | Cyclopropylmethyl bromide | K2CO3 | DMF | 80 | 12 | 70-85 | Simple, mild conditions | Requires hydroxyl precursor |

| Pd-catalyzed coupling | 5-bromo-2-(boronic acid) pyridine | 2-bromopyridine | Pd(dppf)Cl2, Na2CO3 | THF/DMF | 75 | 6 | 75-80 | High yield, industrially scalable | Catalyst cost, inert atmosphere needed |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(cyclopropylmethoxy)pyridine?

The synthesis typically involves bromination and functionalization of pyridine derivatives. For example:

- Bromination : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ under reflux (100–110°C) to selectively brominate the pyridine ring .

- Etherification : Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethanol and a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF .

- Purification : Employ column chromatography (e.g., 15% EtOAc/heptane) to isolate the product, confirmed by LCMS and ¹H/¹³C NMR .

Q. How can researchers characterize this compound and verify its purity?

- Analytical Techniques :

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The cyclopropyl group increases steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) to enhance yields .

- Ortho-Directing Effects : The bromine atom directs electrophilic substitutions to the 3-position, enabling regioselective functionalization .

Q. What strategies resolve contradictions in bromination efficiency across studies?

- Solvent Optimization : Replace acetic acid (traditional bromination solvent) with Cyrene™ (a biorenewable solvent) to improve reaction sustainability and yields by 15–20% .

- Radical vs. Electrophilic Pathways : Compare NBS/AIBN (radical mechanism) vs. Br₂/FeBr₃ (electrophilic) to determine substrate-specific efficiency .

Q. How can this compound serve as a precursor in medicinal chemistry?

Q. What analytical methods detect trace impurities in scaled-up syntheses?

- GC-MS : Identify volatile byproducts (e.g., cyclopropylmethyl bromide) .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd from cross-coupling) below 10 ppm .

Methodological Considerations

Q. How to optimize reaction conditions for air-sensitive intermediates?

Q. What computational tools predict the compound’s reactivity?

- DFT Calculations : Model transition states (e.g., for SNAr reactions) using Gaussian or ORCA software .

- Molecular Docking : Assess binding affinity with target proteins (e.g., α-synuclein) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.